molecular formula C13H11N3O B8644494 [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine

[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine

Cat. No. B8644494
M. Wt: 225.25 g/mol
InChI Key: KSOIZAUIMVMSJP-UHFFFAOYSA-N
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Patent
US04131677

Procedure details

A mixture of 2-(3-cyanophenyl)oxazolo[4,5-b]pyridine (2.2 g., 0.01 m.), 200 ml. of glacial acetic acid and 1.0 g. of PtO2 catalyst is reacted in a 40 p.s.i. hydrogen atmosphere at room temperature until the theoretical amount of hydrogen has been absorbed. The mixture is filtered, the acetic acid removed in vacuo to yield 2-[3-(aminomethyl)phenyl]oxazolo[4,5-b]pyridine.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C:9]2[O:10][C:11]3[C:12]([N:17]=2)=[N:13][CH:14]=[CH:15][CH:16]=3)[CH:6]=[CH:7][CH:8]=1)#[N:2]>O=[Pt]=O.C(O)(=O)C>[NH2:2][CH2:1][C:3]1[CH:4]=[C:5]([C:9]2[O:10][C:11]3[C:12]([N:17]=2)=[N:13][CH:14]=[CH:15][CH:16]=3)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)C=1OC=2C(=NC=CC2)N1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogen atmosphere at room temperature until the theoretical amount of hydrogen has been absorbed
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the acetic acid removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC=1C=C(C=CC1)C=1OC=2C(=NC=CC2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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